5,6-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride
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Overview
Description
5,6-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their significant photophysical properties and have been extensively studied for their applications in various fields, including medicinal chemistry and material science .
Preparation Methods
The synthesis of 5,6-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride involves several steps. One common synthetic route includes the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction typically involves the use of dimethylformamide (DMF) and dimethylamine (DMA) as solvents and reagents . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
5,6-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the amine group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
5,6-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5,6-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with DNA or proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
5,6-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride can be compared with other pyrazolo[1,5-a]pyrimidine derivatives. Similar compounds include:
5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine: Known for its antitumor activity.
3-{5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl}propan-1-amine dihydrochloride: Used in various organic synthesis reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C8H12Cl2N4 |
---|---|
Molecular Weight |
235.11 g/mol |
IUPAC Name |
5,6-dimethylpyrazolo[1,5-a]pyrimidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C8H10N4.2ClH/c1-5-4-12-8(11-6(5)2)7(9)3-10-12;;/h3-4H,9H2,1-2H3;2*1H |
InChI Key |
KAGCEXUEUXRDAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=C(C=N2)N)N=C1C.Cl.Cl |
Origin of Product |
United States |
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